Humosine A

Description

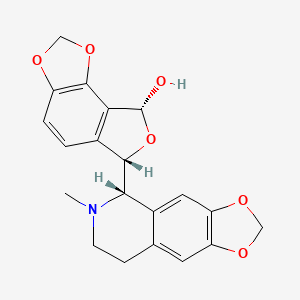

Structure

2D Structure

3D Structure

Properties

CAS No. |

11014-02-1 |

|---|---|

Molecular Formula |

C20H19NO6 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(6S,8R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol |

InChI |

InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18-,20+/m0/s1 |

InChI Key |

YMHFBUOKLSWOQF-CMKODMSKSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C([C@@H](O4)O)C6=C(C=C5)OCO6)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1C4C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3 |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Humosine a

Elucidation of Putative Biosynthetic Routes

The precise, step-by-step biosynthetic pathway leading specifically to Humosine A has been a subject of investigation. A plausible biosynthetic pathway for related compounds has been hypothesized. researchgate.net Isoquinoline (B145761) alkaloids are likely derived from tyrosine or phenylalanine building blocks. sci-hub.se

Tyrosine and phenylalanine are aromatic amino acids that serve as precursors for a wide variety of secondary metabolites in plants, including alkaloids. wikipedia.orgresearchgate.net These amino acids are synthesized in plants and most microorganisms via the shikimate pathway. wikipedia.orgresearchgate.netwikidoc.org Tyrosine, for instance, is a precursor to L-DOPA, dopamine, norepinephrine, and epinephrine (B1671497) in various organisms, and in plants like Papaver somniferum, it is used to produce alkaloids such as morphine. wikipedia.orgwikidoc.org Phenylalanine is a precursor to tyrosine. wikipedia.org The involvement of tyrosine and phenylalanine as key building blocks in the formation of the isoquinoline core structure of alkaloids like this compound is well-established in the broader context of benzylisoquinoline alkaloid biosynthesis. sci-hub.se

The formation of complex natural products like alkaloids often involves a series of enzymatic reactions, referred to as enzymatic cascades. mdpi.comwikibooks.org These cascades can involve multiple enzymes acting sequentially or in a coupled manner to transform precursors into the final product. mdpi.comnih.gov While specific enzymatic cascades for this compound biosynthesis are not explicitly detailed in the provided search results, the biosynthesis of other natural products, such as heme and certain amino acids, are known to involve multi-step enzymatic pathways. nih.govfrontierspecialtychemicals.comelifesciences.org Research into enzymatic cascades is an active area, with studies exploring their application in the synthesis of various compounds. mdpi.comnih.govnih.govsemanticscholar.org

Investigation of Tyrosine and Phenylalanine as Key Building Blocks

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to elucidate metabolic and biosynthetic pathways by tracking the incorporation of labeled precursors into target compounds. nih.govsilantes.combiorxiv.orgbeilstein-journals.org Historically, this approach has been used to determine the biosynthetic origins of individual compounds through targeted labeled feedstock addition. nih.govbeilstein-journals.org By using stable isotopes such as ¹³C or ¹⁵N, researchers can trace the flow of labeled atoms through a metabolic network and gain insights into the sequence of enzymatic transformations. silantes.combiorxiv.orgplos.org This method allows for the monitoring of precursor turnover rates and provides detailed information about complex interacting metabolic networks. plos.org While the search results discuss the general application and utility of isotopic labeling in biosynthesis research, specific studies detailing the use of isotopic labeling to delineate the this compound pathway were not found.

Genetic Determinants and Enzyme Characterization in this compound Biosynthesis

The biosynthesis of natural products is controlled by genes that encode the necessary enzymes. Identifying these genetic determinants and characterizing the enzymes involved is crucial for understanding and potentially manipulating biosynthetic pathways. nih.govnih.gov Enzyme characterization helps to identify key enzymes and regulatory factors and can aid in improving enzyme performance for biosynthesis. nih.gov Studies on the genetic characterization of other biosynthetic pathways, such as coenzyme A biosynthesis, have revealed the essential roles of specific enzymes. nih.gov While the search results highlight the importance of genetic determinants and enzyme characterization in biosynthesis, specific information regarding the genes and enzymes involved in the biosynthesis of this compound was not available.

Chemoenzymatic Strategies for Pathway Interrogation and Elucidation

Chemoenzymatic strategies combine chemical and enzymatic methods to synthesize compounds and investigate biosynthetic routes. nih.govuu.nlbiorxiv.orgnih.govrsc.org These approaches leverage the high selectivity and efficiency of enzymes alongside chemical transformations. nih.govbiorxiv.org Chemoenzymatic synthesis can be used to produce intermediates or analogs of natural products, which can then be used to probe enzymatic steps in a pathway. nih.govrsc.org This integrated approach offers advantages in terms of efficiency and the ability to access complex molecular structures. uu.nlbiorxiv.org Chemoenzymatic methods have been applied in the synthesis of various natural products and complex molecules. nih.govuu.nlnih.govrsc.org While the search results discuss the application of chemoenzymatic strategies in biosynthesis research, their specific use in the interrogation or elucidation of the this compound pathway was not detailed.

Advanced Structural Characterization and Stereochemical Analysis of Humosine a

Spectroscopic Methodologies for Definitive Stereochemical Assignment

Spectroscopic techniques play a crucial role in determining the connectivity of atoms and providing insights into the relative and absolute stereochemistry of Humosine A.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (1D/2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the characterization of complex natural products like this compound. researchgate.net 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. libretexts.org The chemical shift values and splitting patterns in ¹H NMR are particularly informative for identifying different proton sets and their neighbors. libretexts.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing connectivity and substructures. researchgate.netresearchgate.net COSY reveals proton-proton couplings, indicating vicinal or geminal relationships. HSQC correlates proton and carbon signals that are directly bonded. HMBC provides correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular skeleton and identifying quaternary carbons. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations between nuclei, which are crucial for determining relative stereochemistry and conformational preferences. wordpress.com By analyzing the network of correlations and chemical shifts from these advanced NMR experiments, the planar structure and relative configuration of chiral centers in this compound can be deduced. researchgate.networdpress.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) Data and Quantum Chemical Calculations)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. wordpress.com The resulting ECD spectrum exhibits Cotton effects (peaks or troughs) whose signs and amplitudes are related to the stereochemistry of the molecule and the electronic transitions of its chromophores.

For complex molecules like this compound, experimental ECD spectra are often compared with theoretical ECD spectra calculated using quantum chemical methods. sci-hub.se These calculations predict the ECD spectrum for different possible stereoisomers. By comparing the experimental ECD spectrum to the calculated spectra, the absolute configuration of the chiral centers in this compound can be assigned. wordpress.comsci-hub.se The high degree of similarity between experimental and calculated ECD data can strongly support the determined absolute configuration. sci-hub.se

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis (e.g., HRESIMS)

Mass Spectrometry (MS) provides essential information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides highly accurate mass measurements, often to within a few millimass units. researchgate.netlabsolu.cawisdomlib.org This accuracy allows for the determination of the elemental formula of the molecule. institut-kuhlmann.de

HRESIMS involves the ionization of the sample using electrospray ionization, which typically produces protonated or deprotonated molecular ions, such as [M + H]⁺ or [M - H]⁻. sci-hub.sewisdomlib.org The high resolution of the mass analyzer allows for the distinction of ions with very similar nominal masses but different elemental compositions. Analysis of the fragmentation pattern obtained through tandem MS (MS/MS) can provide structural information by breaking the molecule into smaller, characteristic ions. institut-kuhlmann.deintertek.com The masses of these fragment ions can help deduce the connectivity of atoms and confirm substructures identified by NMR. institut-kuhlmann.de HRESIMS data, such as the m/z value for the protonated molecule, are routinely used in the characterization of natural products like this compound. sci-hub.se

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including the precise positions of its atoms and their absolute configuration. labsolu.cananotechnology.blogwikipedia.org The technique involves obtaining a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the X-rays diffract in a pattern determined by the electron density within the crystal. nanotechnology.blogwikipedia.org By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map can be generated, into which the atomic structure is fitted. nanotechnology.blogwikipedia.org

For chiral molecules, X-ray crystallography can also determine the absolute configuration, provided the crystal contains a heavy atom or anomalous dispersion is utilized. stackexchange.com The Flack parameter is a key indicator used in this context; a value close to zero supports the assigned absolute configuration. sci-hub.se While obtaining suitable crystals can be challenging, successful X-ray diffraction studies provide unambiguous confirmation of both the relative and absolute stereochemistry of this compound. researchgate.netsci-hub.se

Conformational Analysis and Stereoisomeric Relationships (e.g., with (+)-Egenine)

Conformational analysis examines the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and the relative energies of these conformers. ic.ac.uklumenlearning.comlibretexts.org Understanding the preferred conformations is important for interpreting spectroscopic data, particularly NMR coupling constants and NOE correlations, which are dependent on the spatial proximity of nuclei. wordpress.com

This compound is a stereoisomer of (+)-Egenine. sci-hub.se Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. youtube.comyoutube.comyoutube.com Specifically, this compound and (+)-Egenine are diastereomers, as they are stereoisomers but not mirror images of each other. libretexts.org The relationship between this compound and (+)-Egenine, both phthalideisoquinoline hemiacetal alkaloids, has been investigated, and it has been postulated that (+)-corytensine is identical to (+)-humosine A. researchgate.netsci-hub.se Studies have also explored how the configuration at specific chiral centers, such as C-7', can influence the preferred conformation and optical rotation of these types of alkaloids. researchgate.net Differences in the configuration at certain positions can lead to variations in spectroscopic data, such as ³J coupling constants, reflecting changes in dihedral angles and conformational preferences. researchgate.net

Total Synthesis and Synthetic Methodologies for Humosine a

Retrosynthetic Analysis of the Humosine A Skeleton

Retrosynthetic analysis is a powerful technique used in organic synthesis planning, involving the deconstruction of a target molecule into simpler, readily available starting materials through a series of hypothetical reverse reactions called transforms. wikipedia.orgyoutube.comyoutube.com This approach allows chemists to identify potential synthetic routes by working backward from the complex target structure. wikipedia.orgyoutube.com For the synthesis of complex natural products like this compound, retrosynthesis helps in breaking down the intricate skeleton into manageable fragments or synthons, which are idealized reactive species. wikipedia.org The inherent structural complexity of this compound necessitates careful consideration during the retrosynthetic planning to identify strategic disconnections that can be achieved through known or novel synthetic transformations. consensus.app The goal is to arrive at simple or commercially available precursors. wikipedia.org

Key Strategic Bond Formations in this compound Synthesis

The synthesis of this compound involves the formation of several key bonds to construct its characteristic molecular framework. While specific details on this compound's key bond formations are not extensively detailed in the provided search results, the synthesis of complex natural products often relies on strategic carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.orgamazon.comrsc.org These can include reactions such as:

Carbon-Carbon Bond Formations: These are crucial for assembling the carbon skeleton. Examples from general organic synthesis include aldol (B89426) reactions, Diels-Alder cycloadditions, and cross-coupling reactions. organic-chemistry.orgbrandeis.edu The introduction of quaternary carbon stereocenters, often present in complex natural products, poses a significant challenge in achieving stereocontrol during C-C bond formation due to steric hindrance. consensus.app

Carbon-Heteroatom Bond Formations: The formation of bonds between carbon and heteroatoms like nitrogen and oxygen is essential for incorporating functional groups and completing the heterocyclic rings present in many natural products. amazon.comnih.govmdpi.com Examples include C-N bond formations through amination reactions or reductive amination, and C-O bond formations. nih.govmdpi.com

The specific challenges in this compound synthesis likely relate to the precise formation of these bonds within its unique structural context, requiring careful control of regioselectivity and stereoselectivity.

Stereoselective and Enantioselective Approaches to this compound and its Analogs

Given that natural products often exist as specific stereoisomers with distinct biological activities, stereoselective and enantioselective synthetic approaches are paramount in the synthesis of this compound and its analogs. amazon.comiupac.orgwikipedia.org Stereoselective synthesis aims to produce one stereoisomer in preference to others, while enantioselective synthesis specifically targets the production of one enantiomer over the other. iupac.orgwikipedia.org The presence of multiple stereocenters in this compound (e.g., at C-1, C-9, and C-7' as indicated for related compounds) necessitates highly controlled synthetic methods to establish the correct absolute and relative configurations. sci-hub.se

Asymmetric Catalysis in Key Steps

Asymmetric catalysis is a powerful strategy for achieving high enantioselectivity in organic synthesis. nih.govfrontiersin.org This approach utilizes chiral catalysts, which can be transition metal complexes or organic molecules (organocatalysts), to create chiral molecules in enantiomerically enriched form. nih.govfrontiersin.orgyoutube.com Asymmetric catalysis can influence the stereochemical outcome of reactions by lowering the energy barrier for the formation of one enantiomer compared to the other. youtube.com Its application in the synthesis of complex targets allows for the efficient introduction of chirality. nih.gov For this compound, asymmetric catalytic methods could be employed in key bond-forming steps to control the stereochemistry at the newly formed chiral centers.

Chiral Auxiliary and Reagent-Based Strategies

In addition to asymmetric catalysis, chiral auxiliary and chiral reagent-based strategies are also employed for stereoselective synthesis. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereochemistry is set, the auxiliary is typically removed and can often be recovered. wikipedia.orgyork.ac.uk Chiral reagents, on the other hand, are used in stoichiometric amounts and contain a chiral element that influences the reaction's stereoselectivity. york.ac.uk These strategies have been successfully applied in the synthesis of various chiral molecules, including amino acids and other natural product building blocks. rsc.orgtcichemicals.comsfu.ca For this compound, chiral auxiliaries or reagents could be utilized in specific transformations where catalytic methods are less effective or to complement asymmetric catalytic steps.

Development of Novel Methodologies Inspired by the this compound Structure

The structural complexity and unique features of natural products like this compound often inspire the development of novel synthetic methodologies. consensus.appmdpi.com The challenges encountered during the synthesis of such molecules push the boundaries of existing chemical transformations and lead to the discovery of new reactions, reagents, or strategies. consensus.appmdpi.com For instance, the need to form sterically hindered bonds or control multiple contiguous stereocenters can necessitate innovative approaches. rsc.org While specific novel methodologies directly inspired by this compound's structure are not detailed in the provided results, the synthesis of challenging targets generally contributes to the advancement of synthetic organic chemistry by providing case studies and motivating the invention of more efficient and selective methods. mdpi.comrub.de

Biomimetic Synthesis Approaches Inspired by Putative Biosynthesis

Biomimetic synthesis is a strategy that draws inspiration from the proposed biosynthetic pathways of natural products in living organisms. researchgate.neted.ac.uk By mimicking the enzymatic transformations and cascade reactions that occur in nature, chemists can design elegant and efficient synthetic routes. researchgate.neted.ac.uk This approach often involves fewer steps and can achieve remarkable levels of selectivity, reflecting the efficiency of biological systems. researchgate.netnih.gov While the specific biosynthesis of this compound is not described in the provided information, understanding the putative biosynthetic pathway can provide valuable insights for designing a biomimetic synthesis. researchgate.net Such an approach might involve key enzymatic or enzyme-like transformations, cascade cyclizations, or other bioinspired strategies to construct the core skeleton and introduce chirality in a highly controlled manner. researchgate.netd-nb.infowiley-vch.de This can lead to more sustainable and efficient synthetic routes compared to purely non-biomimetic approaches. ed.ac.uk

Mechanistic Investigations of Humosine a at Molecular and Cellular Levels

Elucidation of Intracellular Targets and Binding Interactions

Understanding the intracellular targets of Humosine A is fundamental to deciphering its biological activities. This involves identifying the specific molecules, such as proteins or nucleic acids, that this compound physically interacts with within the cell. yale.edunih.gov

Protein interaction profiling techniques are instrumental in identifying proteins that bind to a small molecule like this compound. Methods such as affinity chromatography coupled with mass spectrometry-based proteomics are commonly employed for this purpose. researchgate.netnih.govnih.gov Affinity chromatography utilizes the principle of specific binding between the immobilized ligand (this compound or a derivative) and its interacting proteins from a complex cellular lysate. researchgate.netwikipedia.org The bound proteins are then eluted and identified using high-resolution mass spectrometry, often coupled with quantitative proteomics to distinguish specific binders from non-specific interactions. researchgate.netnih.govnih.gov This approach allows for the comprehensive profiling of protein targets that this compound interacts with within a given cellular context. researchgate.netnih.gov

Nucleic acid interaction studies investigate whether this compound directly binds to DNA or RNA. routledge.comanr.fr Such interactions can influence crucial cellular processes like transcription, replication, and translation. anr.frbmglabtech.com Techniques like electrophoretic mobility shift assays (EMSAs) and fluorescence-based methods are used to detect and characterize nucleic acid-ligand binding. routledge.combmglabtech.com Changes in fluorescence intensity or anisotropy upon ligand binding can indicate interaction. bmglabtech.com While proteins are well-established binding partners for nucleic acids, small molecules can also interact with DNA and RNA, influencing their structure and function. routledge.comanr.frbmglabtech.comnih.gov

Structure Activity Relationship Sar Studies of Humosine a and Its Derivatives

Design and Synthesis of Humosine A Analogs for SAR Probes

The design and synthesis of analogs are central to SAR studies. This process involves creating a series of compounds structurally related to the parent compound, this compound, but with specific, systematic modifications. These modifications can include altering or substituting functional groups, changing the length or branching of side chains, or modifying the core ring structure while retaining key features. The goal is to probe the impact of these structural changes on biological activity.

For natural products and alkaloids, the synthesis of analogs often involves established synthetic methodologies adapted to the specific scaffold of the molecule nih.govnih.gov. This can include various coupling reactions, functional group interconversions, and strategies for introducing diversity at specific positions. The synthesized analogs serve as probes to map the essential structural requirements for interaction with biological targets. The design process is often guided by the known or hypothesized binding interactions of the parent compound.

Positional and Substituent Effects on Molecular Interactions

The position and nature of substituents on a molecule significantly influence its interaction with biological macromolecules, such as receptors or enzymes. SAR studies of alkaloids and other natural products have demonstrated that even subtle changes in substituent identity (e.g., hydroxyl, methoxy, halogen groups) or their location on the molecular scaffold can lead to substantial differences in potency, efficacy, and selectivity.

Research on various compound classes, including other alkaloids, highlights the importance of these effects. For instance, studies have shown that the positioning of functional groups plays a critical role in anticancer activities. Similarly, O-methylation patterns and the substitution on different parts of an alkaloid structure can be crucial for cytotoxic activities. By synthesizing and testing this compound analogs with variations in substituents and their positions, researchers can identify which parts of the molecule are critical for binding to its biological target and eliciting a response.

Stereochemical Influence on Biological Receptor Binding and Enzymatic Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, particularly for chiral compounds like many alkaloids. Different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) can interact with biological targets in vastly different ways. This is because biological recognition sites, such as protein binding pockets, are often chiral and highly specific in their shape and spatial requirements.

Enantiomers, which are non-superimposable mirror images, can exhibit different potencies, efficacies, and even entirely different pharmacological profiles. The stereochemical configuration of this compound is therefore likely to play a significant role in its biological activity. SAR studies involving the synthesis and evaluation of different stereoisomers of this compound and its analogs can reveal the specific stereochemical requirements for effective binding to biological receptors or modulation of enzymatic activity. Understanding this stereochemical influence is vital for designing analogs with optimized activity and specificity.

Computational Chemistry Approaches to SAR Modeling and Ligand Design

Computational chemistry methods are increasingly integrated into SAR studies to complement experimental data and provide deeper insights into molecular interactions. Techniques such as molecular docking can predict the preferred binding orientation and affinity of a ligand (like this compound or its analogs) to a biological target. This helps to rationalize observed SAR data by visualizing how different structural features interact with the binding site.

Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical correlations to relate structural descriptors of a series of compounds to their biological activity. These models can predict the activity of new, untested analogs and guide the design of compounds with desired properties. Computational approaches can also be used for virtual screening of compound libraries, identifying potential lead compounds or suggesting modifications to existing ones. By applying these computational tools, researchers can gain a more comprehensive understanding of the SAR of this compound and accelerate the design of novel and potent derivatives.

Advanced Analytical Methodologies for Humosine a Research

Quantitative Analysis of Humosine A in Complex Biological and Botanical Matrices

Quantitative analysis of this compound in complex biological and botanical samples requires robust methods to isolate, detect, and measure the compound accurately amidst potential interference from matrix components. Biological matrices, including blood, urine, and tissue, as well as botanical matrices from plant sources, are inherently complex, containing a wide array of endogenous chemicals that can impact analytical results. mdpi.comnih.govcdc.gov Effective sample preparation, including extraction and clean-up, is a critical initial step to minimize matrix effects and enhance the specificity and sensitivity of the analysis. mdpi.comeijppr.com

Advanced Chromatographic Techniques (e.g., UPLC, 2D-LC)

Advanced chromatographic techniques play a pivotal role in separating this compound from co-eluting compounds in complex samples. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including improved resolution, speed, and sensitivity, by utilizing smaller particle sizes in columns and operating at higher pressures. austinpublishinggroup.comchromatographytoday.comwaters.comcreative-proteomics.com This enhanced separation power is particularly beneficial when dealing with complex botanical extracts or biological fluids containing numerous structurally similar compounds. austinpublishinggroup.comchromatographytoday.com

Two-Dimensional Liquid Chromatography (2D-LC) provides even greater separation capacity by coupling two distinct separation mechanisms. shimadzu.comchromatographyonline.comthermofisher.comlcms.cz This technique can resolve components that co-elute in a one-dimensional separation, significantly increasing peak capacity and improving the accuracy of quantification in highly complex matrices. thermofisher.comlcms.cz Both comprehensive 2D-LC, where the entire sample is subjected to both separation dimensions, and heart-cutting 2D-LC, which focuses on specific regions of interest, are valuable approaches for tackling the complexity of natural product analysis. shimadzu.comthermofisher.com

Hyphenated Mass Spectrometry Applications (e.g., LC-MS/MS, GC-MS)

Hyphenated mass spectrometry techniques are indispensable for the sensitive and selective detection and quantification of this compound in complex matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used due to their high sensitivity and specificity. creative-proteomics.commeasurlabs.comeag.com LC-MS/MS allows for the selection of a precursor ion and its fragmentation into product ions, providing a highly selective detection method through techniques like Multiple Reaction Monitoring (MRM), which is crucial for accurate quantification in the presence of matrix interferences. creative-proteomics.com This approach is particularly effective for the analysis of small molecules like this compound in biological fluids and complex mixtures. bioxpedia.comnih.gov LC-MS/MS has been applied to the analysis of various alkaloids found in Corydalis species, the same genus from which this compound is isolated. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, typically employed for volatile and semi-volatile compounds. thermofisher.comcolostate.edu While this compound itself may require derivatization to enhance its volatility for GC analysis, GC-MS is valuable for analyzing other, potentially more volatile, compounds present in the same matrices or for analyzing derivatized forms of this compound. researchgate.netcolostate.edu GC-MS, often coupled with trimethylsilyl (B98337) derivatization, has been used for the identification of alkaloids in Corydalis species. researchgate.net GC-MS is also routinely used for the quantitative measurement of individual components in complex mixtures. colostate.edu

Chemical Derivatization for Enhanced Analytical Performance and Mechanistic Probes

Chemical derivatization involves modifying an analyte to improve its analytical characteristics, such as volatility, detectability, or separation efficiency. nih.govchromatographyonline.com For compounds like this compound that may have polar functional groups, derivatization can be essential for successful analysis by techniques like GC-MS, making the analyte more volatile and thermally stable. colostate.edunih.gov Common derivatization reactions for GC-MS include silylation, acylation, and alkylation. nih.gov

Beyond improving chromatographic behavior and detection sensitivity, chemical derivatization can also be used as a mechanistic probe. By selectively derivatizing specific functional groups or introducing labels, researchers can gain insights into the compound's structure, reactivity, or metabolic fate. While specific examples for this compound as a mechanistic probe were not detailed in the provided sources, the principle applies to complex molecules with reactive sites. Derivatization can enhance the signal in mass spectrometry or introduce tags for targeted analysis. thermofisher.comnih.gov

Development of Miniaturized and High-Throughput Analytical Platforms

The development of miniaturized and high-throughput analytical platforms is driven by the need for faster, more cost-effective analysis, particularly in research and screening environments. dispendix.comumich.edugbo.com Miniaturization reduces sample and reagent consumption, while high-throughput systems enable the analysis of a large number of samples in a shorter time. dispendix.comgbo.com These platforms often integrate advanced separation techniques with sensitive detection methods, such as mass spectrometry. nih.govumich.edu

For the analysis of this compound and similar compounds, miniaturized LC-MS or LC-MS/MS systems can offer significant advantages, allowing for efficient screening or quantitative analysis of numerous samples from biological or botanical sources with reduced material requirements. nih.gov While specific miniaturized platforms for this compound analysis were not detailed, the general trend in analytical chemistry towards smaller scale and increased automation is applicable to the analysis of such compounds, particularly in drug discovery or natural product screening workflows. nih.govdispendix.comnih.gov

Metabolomics and Flux Analysis for Biosynthetic Studies

Metabolomics and flux analysis provide powerful tools for understanding the biosynthesis of natural products like this compound within biological systems. Metabolomics involves the comprehensive analysis of all metabolites in a biological sample, offering a snapshot of the metabolic state. mdpi.com Coupled with advanced analytical techniques like LC-MS, metabolomics can help identify precursors, intermediates, and related compounds in the biosynthetic pathway of this compound. wikipedia.org

Metabolic flux analysis, often utilizing stable isotope labeling (e.g., 13C), goes beyond simply identifying metabolites to quantify the rates of metabolic reactions. creative-proteomics.comwaters.comnih.gov By tracing the incorporation of isotopes from labeled substrates into downstream metabolites, researchers can map the flow of carbon and other elements through the metabolic network. nih.govnih.gov This allows for the identification of key enzymatic steps, bottlenecks, and regulatory points in the biosynthesis of this compound. While specific flux analysis studies for this compound were not described in the provided information, this approach is routinely applied to elucidate the biosynthesis of complex natural products in plants and microorganisms. nih.govnih.gov Integrating metabolomics and flux analysis can provide a comprehensive understanding of the cellular processes leading to this compound production. mdpi.com

Future Directions and Research Opportunities

Integrated Omics Approaches for Comprehensive Biological Footprint Analysis

Integrated omics approaches, which combine data from multiple 'omes' such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful means to comprehensively analyze the biological footprint of Humosine A. technologynetworks.comuni-heidelberg.de This approach moves beyond studying single types of molecules in isolation to provide a more holistic picture of how a compound interacts with biological systems. technologynetworks.com

By applying integrated omics to study this compound, researchers can investigate its effects at various molecular levels simultaneously. This could involve analyzing changes in gene expression (transcriptomics), protein production (proteomics), and the profile of small molecule metabolites (metabolomics) in response to this compound exposure. Such integrated analyses can help to elucidate the complex biological pathways and networks influenced by the compound. technologynetworks.com Challenges in integrated omics include data standardization, compatibility, and the need for appropriate statistical and computational tools. technologynetworks.com

For example, integrated omics has been used to unravel pathways related to microvascular inflammation in kidney allograft biopsies by combining miRNA and mRNA profiling. nih.gov Similarly, an integrated omics analysis investigated the impact of microgravity on host response to lipopolysaccharide by examining transcriptomic and proteomic changes. nih.gov Applying these methodologies to this compound research could reveal its impact on specific cellular processes, signaling cascades, and metabolic alterations.

Biosynthetic Pathway Engineering for Novel Analog Production

Understanding and engineering the biosynthetic pathway of this compound presents a significant research opportunity for producing the compound and novel analogs more efficiently and sustainably. Biosynthetic pathway engineering involves manipulating the genes and enzymes responsible for the natural synthesis of a compound in an organism. dtu.dkaist.go.jp

Research in this area could focus on identifying all the enzymatic steps and genetic elements involved in this compound production in its native source. Once the pathway is fully elucidated, genetic engineering techniques can be employed to optimize the production of this compound in host organisms like bacteria or yeast. dtu.dkaist.go.jp This could involve increasing the expression of key enzymes, blocking competing pathways, or introducing genes from the native producer into a more amenable host. dtu.dknih.gov

Furthermore, with a detailed understanding of the biosynthetic machinery, researchers can explore the potential for generating novel this compound analogs. By modifying specific enzymes or introducing related enzymatic steps, it might be possible to guide the pathway towards producing compounds with altered structures and potentially improved or different biological activities. dtu.dkaist.go.jp This approach has been used to engineer biosynthetic pathways for the microbial production of other high-value chemicals. aist.go.jpnih.gov

Advanced Computational Modeling for Mechanism Prediction and Analog Design

Advanced computational modeling techniques can play a crucial role in predicting the potential biological mechanisms of this compound and guiding the design of novel analogs. Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide insights into how this compound interacts with potential target molecules like proteins or enzymes.

Molecular docking can predict the binding affinity and orientation of this compound within the binding site of a target protein, suggesting potential mechanisms of action. Molecular dynamics simulations can provide a more dynamic view of the interaction, accounting for the flexibility of both the compound and the target. QSAR modeling can build predictive models correlating structural features of this compound and its potential analogs with their biological activity, helping to identify structural modifications likely to enhance desired properties.

These computational tools can also be used to virtually screen libraries of potential analogs, prioritizing those with favorable predicted interactions for synthesis and experimental testing. researchgate.net This can significantly accelerate the discovery and optimization process for new compounds based on the this compound scaffold.

Exploration of Ecological Roles and Chemical Ecology of this compound in its Native Environment

Investigating the ecological roles and chemical ecology of this compound in its native environment is essential for understanding its natural function and potential interactions with other organisms. Chemical ecology studies the role of chemicals in the interactions between living organisms and their environment. chromatographytoday.comraphswall.com

Research in this area could focus on identifying the organism(s) that produce this compound and the environmental conditions that influence its production. It would involve studying how this compound mediates interactions between the producer and other organisms, such as predators, prey, competitors, or symbionts. chromatographytoday.comraphswall.comnih.gov

For instance, this compound might serve as a defense mechanism against herbivores or pathogens, an attractant for pollinators or dispersal agents, or a signaling molecule for communication between individuals of the same or different species. chromatographytoday.comnih.gov Techniques used in chemical ecology include chemical analysis of environmental samples and organisms, behavioral assays, and ecological field studies. chromatographytoday.comschweizerbart.de Understanding the ecological significance of this compound could provide clues about its biological activities and potential applications.

Development of Sustainable and Green Synthetic Routes to this compound and Analogs

Developing sustainable and green synthetic routes to this compound and its analogs is crucial for environmentally responsible production. Traditional chemical synthesis often involves hazardous reagents, generates significant waste, and consumes substantial energy. ijsetpub.comresearchgate.net Green chemistry principles aim to minimize these negative impacts by promoting the use of less hazardous chemicals, renewable feedstocks, and more energy-efficient processes. ijsetpub.complantarc.com

Future research could explore alternative synthesis strategies for this compound, such as using biocatalysis (employing enzymes or microorganisms) ijsetpub.comtu-dresden.de, flow chemistry ijsetpub.com, or utilizing environmentally friendly solvents like water or supercritical fluids. ijsetpub.com The goal is to develop synthetic methods that are not only efficient but also reduce the environmental footprint associated with this compound production. plantarc.comrsc.org

This could involve designing novel catalytic systems for key transformation steps in the synthesis or exploring the potential of whole-cell biocatalysts engineered to produce this compound or its precursors. ijsetpub.comtu-dresden.de Sustainable synthesis approaches are gaining prominence due to increasing environmental concerns and the desire for more efficient and cost-effective production methods. ijsetpub.comresearchgate.net

Q & A

Q. What are the key spectroscopic and chromatographic methods for identifying Humosine A in complex biological matrices?

To confirm the identity of this compound, researchers should employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For separation, reverse-phase HPLC with UV/Vis or diode-array detection is recommended, especially when analyzing mixtures. Purity validation requires ≥95% purity via analytical HPLC with reference standards .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

Begin with dose-response experiments using cell lines relevant to the hypothesized mechanism (e.g., cancer cells for apoptosis studies). Include:

Q. What protocols ensure reproducible synthesis of this compound in academic laboratories?

Document synthetic steps in detail, including:

- Reagent purity (e.g., ≥98% for starting materials).

- Reaction conditions (temperature, solvent, catalyst).

- Purification methods (e.g., column chromatography gradients).

Provide supplementary spectral data (e.g., IR, 1H/13C NMR) in supporting files to confirm structural integrity. Cross-validate results with independent labs .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Contradictory findings often arise from differences in experimental models or assay conditions. To address this:

- Compare experimental parameters (e.g., cell line origins, serum concentrations).

- Perform orthogonal assays (e.g., CRISPR knockdowns to validate target engagement).

- Use meta-analysis to identify trends across studies, adjusting for publication bias.

Contradictions should be contextualized in the discussion section, emphasizing limitations and proposing follow-up studies .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity of this compound in preclinical models?

For in vivo studies:

- Apply mixed-effects models to account for inter-animal variability.

- Use Kaplan-Meier survival curves with log-rank tests for mortality data.

- For histopathology, employ semi-quantitative scoring systems (e.g., 0–4 scales) and analyze via non-parametric tests (Mann-Whitney U). Include Bonferroni corrections for multiple comparisons .

Q. How should researchers design a blinded, randomized study to minimize bias in this compound efficacy trials?

- Randomization : Use block randomization software (e.g., R’s blockrand package) to assign treatment/control groups.

- Blinding : Encapsulate this compound and placebo in identical vehicles; assign codes decoded post-analysis.

- Power analysis : Calculate sample size using pilot data (α = 0.05, power = 80%).

Protocol deviations must be documented and analyzed for impact .

Q. What criteria distinguish robust structure-activity relationship (SAR) studies for this compound derivatives?

- Diverse derivative libraries : Include analogs with modifications to core functional groups (e.g., hydroxyl, methyl).

- Quantitative SAR (QSAR) models : Use computational tools (e.g., MOE, Schrödinger) to correlate structural features with activity.

- Validation : Test top candidates in secondary assays (e.g., binding kinetics, in vivo efficacy). Publish raw data for reproducibility .

Methodological Best Practices

Q. How to ensure ethical compliance when using human-derived samples in this compound research?

Q. What are the minimum reporting standards for this compound studies in peer-reviewed journals?

Q. How to address low reproducibility in this compound’s pharmacokinetic parameters across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.